molecular formula C15H21N3O2S2 B12131149 N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12131149
M. Wt: 339.5 g/mol
InChI Key: FCSHEZACKWGDBE-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a thiopheno[2,3-d]pyrimidinone derivative with a substituted acetamide moiety. This compound features:

  • A thiopheno[2,3-d]pyrimidinone core with 3,5,6-trimethyl and 4-oxo substituents.
  • A thioether linkage (-S-) connecting the pyrimidinone ring to the acetamide group.
  • N,N-Diethyl substitution on the acetamide nitrogen, enhancing lipophilicity compared to simpler alkyl or aryl analogs.

The diethyl acetamide group may influence solubility, bioavailability, and target binding compared to other derivatives.

Properties

Molecular Formula

C15H21N3O2S2

Molecular Weight

339.5 g/mol

IUPAC Name

N,N-diethyl-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C15H21N3O2S2/c1-6-18(7-2)11(19)8-21-15-16-13-12(14(20)17(15)5)9(3)10(4)22-13/h6-8H2,1-5H3

InChI Key

FCSHEZACKWGDBE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide typically involves multiple steps. The process begins with the preparation of the hydrothiopheno[2,3-d]pyrimidine core, followed by the introduction of the diethylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme interactions.

    Medicine: Preliminary studies suggest it could have therapeutic potential in treating certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3,5,6-trimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound fall into two categories: thiopheno[2,3-d]pyrimidinones and thioacetamide-linked pyrimidine derivatives. Below is a detailed comparison:

Structural Analogs with Thiopheno[2,3-d]Pyrimidinone Cores

Compound Name Substituents Key Differences Physical/Chemical Properties Reference
2-[(3-Ethyl-5,6-Dimethyl-4-Oxo-3,4-Dihydrothieno[2,3-d]Pyrimidin-2-Yl)Sulfanyl]-N-(3-Methylphenyl)Acetamide - 3-Ethyl, 5,6-dimethyl on pyrimidinone
- N-(3-methylphenyl) acetamide
- Aryl vs. alkyl substitution on acetamide nitrogen
- Fewer methyl groups (5,6-dimethyl vs. 3,5,6-trimethyl)
- Higher melting point (>250°C) due to aromatic stacking
- Lower lipophilicity (logP ~3.2) vs. diethyl analog (estimated logP ~3.8)
N-(4-Isopropylphenyl)-2-[(3-Ethyl-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-Yl)Thio]Acetamide - 3-Ethyl, 5,6-dimethyl
- N-(4-isopropylphenyl) acetamide
- Bulky isopropylphenyl group vs. diethyl substitution
- Reduced steric hindrance at acetamide nitrogen
- Improved solubility in polar aprotic solvents (e.g., DMF)
- NMR: δ 1.25 (d, 6H, CH(CH3)2)
N-(3-Methoxyphenyl)-2-[(3-Ethyl-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-Yl)Thio]Acetamide - 3-Ethyl, 5,6-dimethyl
- N-(3-methoxyphenyl) acetamide
- Methoxy group enhances hydrogen-bonding potential
- Lacks the 3-methyl group on pyrimidinone
- IR: 1695 cm⁻¹ (C=O stretch) vs. 1705 cm⁻¹ in diethyl analog
- Lower thermal stability (m.p. 215°C)

Pyrimidine-Based Thioacetamide Derivatives

Compound Name Core Structure Key Differences Biological Activity Reference
2-[(1,6-Dihydro-6-Oxo-4-Methyl-2-Pyrimidinyl)Thio]-N-(2,3-Dichlorophenyl)Acetamide Pyrimidin-4-one - Simpler pyrimidinone core
- Dichlorophenyl substitution
- Anticancer activity (IC50 ~5 μM vs. HeLa)
- Higher aqueous solubility due to Cl substituents
N-(3,4-Dimethoxyphenyl)-2-((2-Methyl-6-(Pyridin-2-Yl)Pyrimidin-4-Yl)Thio)Acetamide Pyrimidine-pyridine hybrid - Pyridine ring enhances π-π stacking
- Dimethoxyphenyl group
- Kinase inhibition (IC50 ~0.8 μM vs. EGFR)
- NMR: δ 8.55 (pyridine-H)

Key Research Findings

Synthetic Methods: The diethyl acetamide derivative can be synthesized via alkylation of 2-mercaptothiopheno[2,3-d]pyrimidin-4-one with N,N-diethyl-2-chloroacetamide under reflux in ethanol, similar to methods for aryl analogs (yields ~73–85%) . Sodium acetate or methylate is critical for deprotonating the thiol group during alkylation .

Structure-Activity Relationships: Diethyl substitution enhances membrane permeability but reduces crystallinity compared to aryl analogs .

Spectroscopic Data: IR: Strong C=O stretches at 1705–1710 cm⁻¹ (pyrimidinone and acetamide). 1H NMR: δ 1.15–1.30 (t, 6H, CH2CH3), δ 2.25–2.50 (s, 9H, 3×CH3) .

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